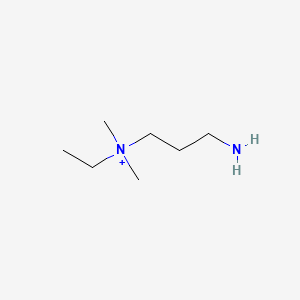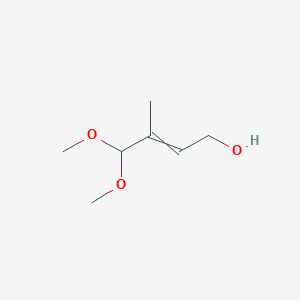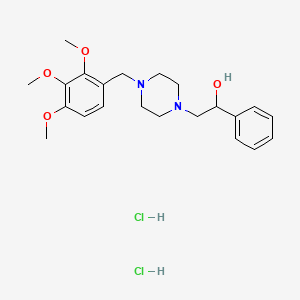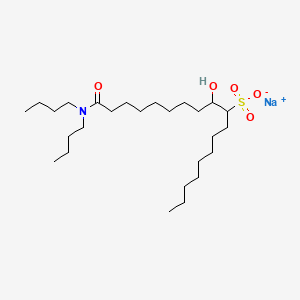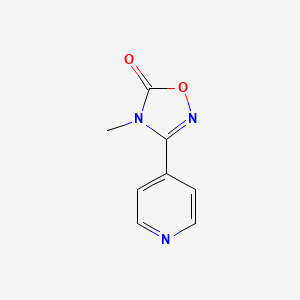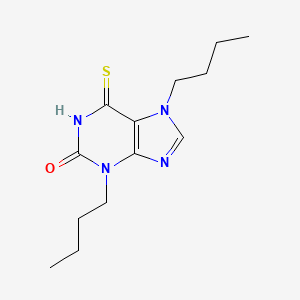
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes butyl groups and a sulfanylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with butyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and stability.
類似化合物との比較
Similar Compounds
1,7-Dimethyl-1,3,6,7-tetrahydro-2H-purin-2-one: A similar purine derivative with methyl groups instead of butyl groups.
1,3-Dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one: Another purine derivative with different substituents.
Uniqueness
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is unique due to its specific combination of butyl groups and a sulfanylidene moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
65769-84-8 |
|---|---|
分子式 |
C13H20N4OS |
分子量 |
280.39 g/mol |
IUPAC名 |
3,7-dibutyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-5-7-16-9-14-11-10(16)12(19)15-13(18)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
InChIキー |
WBLGKNBJNAICEI-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1C(=S)NC(=O)N2CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


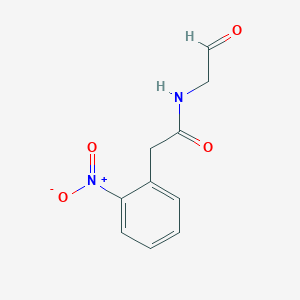
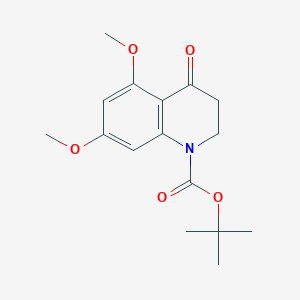
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
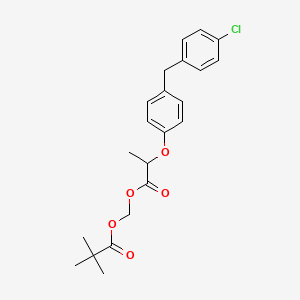

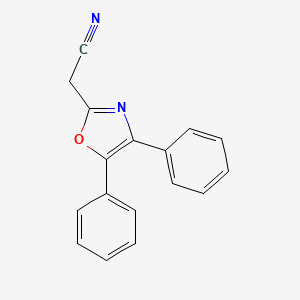
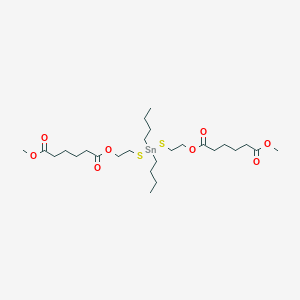
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
